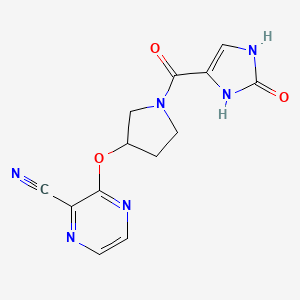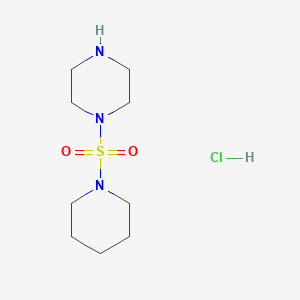
1,5-Dibromo-2,4-difluoro-3-iodobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzenes often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. For example, derivatives like 1,2-dibromo-3-iodobenzene serve as intermediates, showcasing the synthetic versatility of halogenated benzenes in organic transformations, particularly in reactions leading to benzynes (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of halogenated benzenes, such as 1,2,4,5-tetrafluorobenzene, reveal slight deviations from perfect symmetry, with detailed bond angles and lengths offering insights into the effects of halogenation on benzene ring structures (Schei, Almenningen, & Almlöf, 1984).
Chemical Reactions and Properties
Fluorobenzenes engage in various chemical reactions, with fluorine's electronegativity influencing reactivity. For instance, triazidation of trifluorobenzenes highlights the selective activation and substitution reactions that can be applied to synthesize novel compounds with potential applications in organic synthesis and materials science (Chapyshev & Chernyak, 2013).
Physical Properties Analysis
Halogenated benzenes' physical properties, including crystalline structure and phase behavior, are significantly influenced by their halogen substituents. Studies on compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene using X-ray and neutron diffraction techniques provide valuable data on molecular orientation, internal vibrations, and structural changes at low temperatures (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
1,5-Dibromo-2,4-difluoro-3-iodobenzene is utilized in the synthesis of various derivatives through regioselective bromination and halogen/metal permutations. This compound acts as an intermediate in synthesis sequences, showcasing its utility in organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Fluorination Effects in Photodissociation Dynamics
The UV photochemistry of various fluorinated iodobenzenes, including 1,5-Dibromo-2,4-difluoro-3-iodobenzene, has been studied. These investigations into the effects of fluorination on photodissociation dynamics contribute significantly to the understanding of the chemical behavior of halogenated benzenes (Murdock, Crow, Ritchie, & Ashfold, 2012).
Vibrational Spectra Analysis
1,5-Dibromo-2,4-difluoro-3-iodobenzene has been analyzed for its vibrational spectra using Fourier Transform Infrared (FT-IR) and Raman Spectroscopy. This analysis is crucial for understanding the molecular structures and vibrational frequencies, contributing to the field of molecular spectroscopy (Seshadri & Padmavathy, 2017).
Chemical Modification of Erythrocytes
In biological research, 1,5-Dibromo-2,4-difluoro-3-iodobenzene has been used to modify erythrocyte membranes. This compound's ability to cross-link the membrane and increase its strength has implications for understanding cellular biology and membrane chemistry (Berg, Diamond, & Marfey, 1965).
Novel Compound Synthesis
Research has also focused on synthesizing novel compounds from 1,5-Dibromo-2,4-difluoro-3-iodobenzene. This includes the creation of new molecular structures with potential therapeutic applications, demonstrating the compound's versatility in drug discovery and chemical synthesis (Wang, Li, Pu, Nie, Lv, & Li, 2008).
Crystal Structure Analysis
The crystal and molecular structures of related dibromo-iodo-benzenes have been studied, providing insights into the structural details and interactions of such halogenated compounds. These studies are fundamental in the field of crystallography and materials science (Schmidbaur, Minge, & Nogai, 2004).
Enzyme Interaction Studies
1,5-Dibromo-2,4-difluoro-3-iodobenzene has been used to study its interaction with the Escherichia coli tryptophan synthetase α subunit. Such biochemical research contributes to our understanding of enzyme activities and protein chemistry (Hardman & Hardman, 1971).
Safety And Hazards
The safety information available indicates that 1,5-Dibromo-2,4-difluoro-3-iodobenzene may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXRRIPHIFRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-difluoro-3-iodobenzene | |
CAS RN |
679836-60-3 | |
| Record name | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)



![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)




![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)